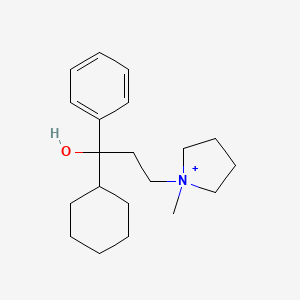
1-Piperidinecarbodithioic acid, 4-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidinecarbodithioic acid, 4-hydroxy- is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a carbodithioic acid group and a hydroxyl group attached to the piperidine ring. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and applications in drug design .
Métodos De Preparación
The synthesis of 1-Piperidinecarbodithioic acid, 4-hydroxy- can be achieved through various synthetic routes. One common method involves the reaction of piperidine with carbon disulfide and an alkylating agent under basic conditions to form the carbodithioic acid derivative. The hydroxyl group can be introduced through subsequent oxidation reactions. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield .
Análisis De Reacciones Químicas
1-Piperidinecarbodithioic acid, 4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbodithioic acid group can be reduced to form thiols or disulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
Aplicaciones Científicas De Investigación
1-Piperidinecarbodithioic acid, 4-hydroxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Piperidinecarbodithioic acid, 4-hydroxy- involves its interaction with molecular targets such as enzymes and receptors. The carbodithioic acid group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
1-Piperidinecarbodithioic acid, 4-hydroxy- can be compared with other piperidine derivatives such as:
4-Hydroxy-2-piperidone: Similar in structure but lacks the carbodithioic acid group.
1-Boc-4-hydroxypiperidine: Contains a tert-butoxycarbonyl protecting group instead of the carbodithioic acid group.
4-Hydroxy-1-piperidinecarboxylic acid: Contains a carboxylic acid group instead of the carbodithioic acid group. The uniqueness of 1-Piperidinecarbodithioic acid, 4-hydroxy- lies in its combination of the carbodithioic acid and hydroxyl groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
102674-30-6 |
|---|---|
Fórmula molecular |
C6H11NOS2 |
Peso molecular |
177.3 g/mol |
Nombre IUPAC |
4-hydroxypiperidine-1-carbodithioic acid |
InChI |
InChI=1S/C6H11NOS2/c8-5-1-3-7(4-2-5)6(9)10/h5,8H,1-4H2,(H,9,10) |
Clave InChI |
OZOGOCWJWVKYSV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1O)C(=S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081872.png)





![2-(3-Ethoxypropyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081914.png)
![Methyl 7-(benzyloxy)-2-ethoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B14081922.png)


![trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane](/img/structure/B14081942.png)

![ethyl 2-[1-(furan-2-yl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B14081945.png)

